2-(4-bromo-1H-imidazol-1-yl)acetic acid
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Overview
Description
2-(4-bromo-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H5BrN2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-imidazol-1-yl)acetic acid typically involves the bromination of imidazole followed by the introduction of an acetic acid moiety. One common method involves the reaction of 4-bromoimidazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions, with conditions tailored to the specific substrates involved.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(4-amino-1H-imidazol-1-yl)acetic acid, while coupling reactions can produce more complex imidazole derivatives.
Scientific Research Applications
2-(4-bromo-1H-imidazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its imidazole moiety, which is known to interact with various biological targets.
Medicine: Potential applications include the development of new drugs for the treatment of diseases such as cancer and infectious diseases. The bromine atom can be used as a radiolabel for imaging studies.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)acetic acid depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The bromine atom may also play a role in these interactions, either through direct binding or by serving as a leaving group in substitution reactions. The compound’s effects are mediated through its interactions with molecular targets such as proteins and nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(4-bromo-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives such as:
2-(1H-imidazol-1-yl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-bromo-1H-imidazole:
2-(4-chloro-1H-imidazol-1-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
The presence of the bromine atom in this compound makes it unique, potentially enhancing its reactivity and enabling specific applications that other imidazole derivatives may not be suitable for.
Properties
IUPAC Name |
2-(4-bromoimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-1-8(3-7-4)2-5(9)10/h1,3H,2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMCDIGCAZZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-53-6 |
Source
|
Record name | 2-(4-bromo-1H-imidazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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